3-(Hexadecyloxy)-2-oxopropyl dihydrogen phosphate
Description
3-(Hexadecyloxy)-2-oxopropyl dihydrogen phosphate is a synthetic phosphate ester characterized by a C16 alkoxy chain at the 3-position of a propyl backbone, a 2-oxo group at the second carbon, and a dihydrogen phosphate moiety at the terminal position.
Properties
IUPAC Name |
(3-hexadecoxy-2-oxopropyl) dihydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39O6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-17-19(20)18-25-26(21,22)23/h2-18H2,1H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZPNXQHABIFMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(=O)COP(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80784952 | |
| Record name | 3-(Hexadecyloxy)-2-oxopropyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80784952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32113-53-4 | |
| Record name | 3-(Hexadecyloxy)-2-oxopropyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80784952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(Hexadecyloxy)-2-oxopropyl dihydrogen phosphate (CAS No. 168719767) is a phospholipid derivative that has garnered attention in biochemical and pharmacological research due to its unique structure and potential biological activities. This compound features a long-chain alkoxy group, which may influence its interaction with biological membranes and cellular systems.
Chemical Structure and Properties
The molecular formula of 3-(Hexadecyloxy)-2-oxopropyl dihydrogen phosphate is C17H34O5P, with a molecular weight of 358.42 g/mol. The structural formula can be represented as follows:
This compound is characterized by its hydrophobic hexadecyl chain, which enhances its membrane permeability, making it a subject of interest in drug delivery systems.
The biological activity of 3-(Hexadecyloxy)-2-oxopropyl dihydrogen phosphate is primarily attributed to its ability to modulate cellular signaling pathways. It acts as a phospholipid analog, potentially influencing phosphatidic acid signaling pathways involved in cell growth, proliferation, and apoptosis.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membrane integrity, leading to cell lysis.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
Cytotoxicity
The cytotoxic effects of 3-(Hexadecyloxy)-2-oxopropyl dihydrogen phosphate have been evaluated using various cancer cell lines. Results indicate that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
Study on Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer properties of this compound on human breast cancer cells (MCF-7). The results demonstrated that treatment with 3-(Hexadecyloxy)-2-oxopropyl dihydrogen phosphate significantly inhibited cell proliferation and induced apoptosis via mitochondrial pathways.
Study on Antimicrobial Efficacy
A separate study focused on the antimicrobial efficacy of the compound against multidrug-resistant strains of Staphylococcus aureus. The findings revealed that it not only inhibited bacterial growth but also reduced biofilm formation, suggesting potential applications in treating infections caused by resistant bacteria.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Comparative Analysis of Key Compounds
*Hypothetical formula derived by replacing a CH₂ group in 3-(hexadecyloxy)propyl dihydrogen phosphate with an oxo group.
Key Differences and Implications
Substituent Effects: Hexadecyloxy vs. Imidazole: The hexadecyloxy chain in the target compound enhances lipophilicity, favoring membrane interaction, while the imidazole group in IAP enables metal coordination critical for IGPD enzyme activity . 2-Oxo vs.
Biological Roles :
- IAP is a herbicidal target due to its role in histidine biosynthesis , whereas DHAP is a central metabolite in energy metabolism .
- Alkoxyalkyl phosphates (e.g., 3-(hexadecyloxy)propyl derivatives) enhance antiviral drug delivery by improving cellular uptake, as demonstrated with cidofovir conjugates .
Synthetic Accessibility: The hexadecyloxy group is introduced via alkylation of propanol derivatives, while phosphorylation is achieved using reagents like DCC (dicyclohexylcarbodiimide) . Stereospecific synthesis is critical for lysophosphatidic acid analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
